

Synthesis of 2-Hydrazino-6-nitro-1,3-benzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydrazino-6-nitro-1,3-benzothiazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for **2-Hydrazino-6-nitro-1,3-benzothiazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for key reactions, and presents relevant chemical data in a structured format for ease of comparison.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The introduction of a nitro group and a hydrazino moiety to the benzothiazole scaffold can modulate its biological properties, making **2-Hydrazino-6-nitro-1,3-benzothiazole** a valuable intermediate for the synthesis of novel therapeutic agents. This guide outlines a common and effective pathway for the preparation of this target molecule.

Synthesis Pathway Overview

The synthesis of **2-Hydrazino-6-nitro-1,3-benzothiazole** is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-6-nitro-1,3-benzothiazole, from p-nitroaniline. The subsequent step is the conversion of the amino group to a hydrazino group through reaction with hydrazine hydrate.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
p-Nitroaniline	C ₆ H ₆ N ₂ O ₂	138.12	146-149	Yellow crystalline solid
2-Amino-6-nitro-1,3-benzothiazole	C ₇ H ₅ N ₃ O ₂ S	195.20	260-262	Yellow powder
2-Hydrazino-6-nitro-1,3-benzothiazole	C ₇ H ₆ N ₄ O ₂ S	210.21	273-274 ^[1]	Not specified

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole

This procedure is adapted from the general synthesis of 2-aminobenzothiazoles.

Materials:

- p-Nitroaniline
- Potassium thiocyanate (KSCN)
- Glacial acetic acid
- Bromine
- Concentrated ammonia solution

Procedure:

- In a flask equipped with a stirrer and placed in a cooling bath, dissolve p-nitroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid.
- Cool the mixture to 0-5 °C with constant stirring.
- Slowly add a solution of bromine (0.1 mol) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, continue stirring at room temperature for 12 hours.
- Pour the reaction mixture into ice-cold water.
- Neutralize the solution with a concentrated ammonia solution to precipitate the product.
- Filter the resulting yellow precipitate, wash thoroughly with water, and dry.
- Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 2-amino-6-nitro-1,3-benzothiazole.

Step 2: Synthesis of 2-Hydrazino-6-nitro-1,3-benzothiazole

This protocol is based on a general method for the conversion of 2-aminobenzothiazoles to their 2-hydrazino derivatives.

Materials:

- 2-Amino-6-nitro-1,3-benzothiazole
- Hydrazine hydrate (80-99%)
- Ethylene glycol
- Concentrated hydrochloric acid

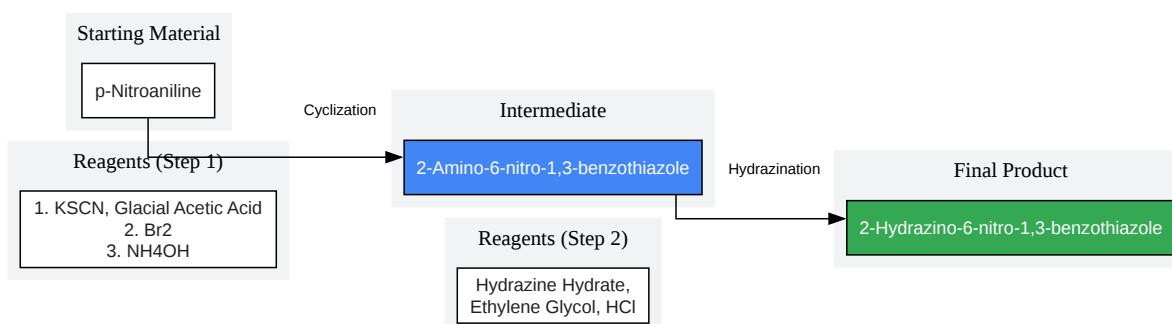
Procedure:

- To a round-bottom flask, add 2-amino-6-nitro-1,3-benzothiazole (0.05 mol).

- Add ethylene glycol as a solvent.
- Carefully add concentrated hydrochloric acid dropwise to a stirred solution of hydrazine hydrate at 5-10°C.
- Add the hydrazine hydrate-hydrochloric acid mixture to the flask containing the 2-amino-6-nitro-1,3-benzothiazole.
- Heat the reaction mixture to reflux and maintain for 3-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the product.
- Filter the solid, wash with water until the washings are neutral, and then dry.
- The crude **2-Hydrazino-6-nitro-1,3-benzothiazole** can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis process.



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References

- 1. researchgate.net [researchgate.net]
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